molecular formula C12H15ClN2O2 B1384108 2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride CAS No. 2060052-57-3

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride

Cat. No. B1384108
M. Wt: 254.71 g/mol
InChI Key: JJFNLYFLMUJKAI-UHFFFAOYSA-N
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Description

The compound “2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride” is a chemical compound with the CAS Number: 289050-73-3 . It has a molecular weight of 256.69 .


Synthesis Analysis

A novel route has been found for the synthesis of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines. They are promising reagents for the preparation of pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides which contain a 3-amino-2-hydroxypropyl substituent in position 7 of the heterocyclic ring .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as its Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, and Exact Mass can be inferred from related compounds .

Scientific Research Applications

Application 1: Synthesis of Pyrrolo[2,3-d]pyrimidines

  • Summary of the Application: A novel route has been found for the synthesis of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazines. They are promising reagents for the preparation of pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides which contain a 3-amino-2-hydroxypropyl substituent in position 7 of the heterocyclic ring .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 1-chloro-2,3-epoxy- propane .
  • Results or Outcomes: The synthesized substances inhibit viral DNA polymerases, which is a key role in the process of viral replication .

Application 2: Synthesis of 1-(3-Amino-2-Hydroxypropyl)Indoles

  • Summary of the Application: A series of new indole derivatives containing the 3-amino-2-hydroxypropyl group at the nitrogen atom has been synthesized .
  • Methods of Application or Experimental Procedures: The synthesis involves the ring-opening of the oxirane cycle of 1-oxiranylmethylindoles .
  • Results or Outcomes: The synthesized compounds have shown high protistocidal activity that several times exceeds that of the reference drug, baikoks (toltrazuril) .

Application 3: Development of New Pharmaceuticals

  • Summary of the Application: Compounds containing the 3-amino-2-hydroxypropyl group, such as “2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride”, can be used in the development of new pharmaceuticals. They offer diverse applications due to their unique properties, making them valuable for studying various biological processes.
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular pharmaceutical being developed. This could involve various laboratory techniques, including chemical synthesis, biological assays, and clinical trials.
  • Results or Outcomes: The outcomes would also depend on the specific pharmaceutical being developed. The goal is typically to create a drug that is effective in treating a particular disease or condition, with minimal side effects.

Application 4: Studying Biological Processes

  • Summary of the Application: Compounds containing the 3-amino-2-hydroxypropyl group, such as “2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride”, can be used to study various biological processes. They can help researchers understand how these processes work, which can lead to the development of new treatments for diseases.
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular biological process being studied. This could involve various laboratory techniques, including cell culture, molecular biology assays, and microscopy.
  • Results or Outcomes: The outcomes would also depend on the specific biological process being studied. The goal is typically to gain a better understanding of the process, which can lead to the discovery of new targets for drug development.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-amino-2-hydroxypropyl)isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-7-10(15)8-14-6-5-9-3-1-2-4-11(9)12(14)16;/h1-6,10,15H,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFNLYFLMUJKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-2-hydroxypropyl)-1,2-dihydroisoquinolin-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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